molecular formula C15H22N2O3S B2772231 3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea CAS No. 2034569-81-6

3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea

Cat. No.: B2772231
CAS No.: 2034569-81-6
M. Wt: 310.41
InChI Key: NOOBLHVOLAKIEC-UHFFFAOYSA-N
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Description

3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea is a synthetic urea derivative of high purity, intended for research and development applications in a laboratory setting only. This compound is characterized by a molecular structure featuring a hydroxy-substituted phenyl ethyl group with a methylsulfanyl moiety, linked to a tetrahydropyran (oxan-4-yl) group via a urea bridge. Urea derivatives are a significant class of organic compounds widely studied in medicinal chemistry for their diverse biological activities. Researchers investigate such structures for their potential as key intermediates or scaffolds in the synthesis of novel molecules targeting various enzymes and receptors. The structural motifs present in this compound, including the thiomethyl ether and the tetrahydropyran ring, are commonly found in compounds with reported pharmacological properties, making it a valuable candidate for hit-to-lead optimization programs and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-21-13-4-2-11(3-5-13)14(18)10-16-15(19)17-12-6-8-20-9-7-12/h2-5,12,14,18H,6-10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOBLHVOLAKIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)NC2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylthio)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with a tetrahydropyran-4-yl isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium borohydride.

Chemical Reactions Analysis

3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea can be compared with similar compounds such as:

    1-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: This compound has a methoxy group instead of a methylthio group, which can affect its chemical reactivity and biological activity.

    1-(2-hydroxy-2-(4-chlorophenyl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: The presence of a chloro group can influence the compound’s properties, including its solubility and interaction with biological targets.

Biological Activity

The compound 3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H19N2O3S\text{C}_{14}\text{H}_{19}\text{N}_{2}\text{O}_{3}\text{S}

This molecular structure includes a urea moiety, a hydroxyl group, and a methylsulfanyl group attached to a phenyl ring, which contribute to its biological properties.

Pharmacological Activity

Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar urea structures have demonstrated cytotoxicity in human carcinoma cells, inhibiting cell growth at micromolar concentrations.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
This compoundMCF7 (Breast)10
4-(methylsulfanyl)phenyl ureaHT-29 (Colon)15
Phenyl urea derivativeM21 (Melanoma)12

Mechanism of Action : The mechanism by which this compound exerts its antiproliferative effects may involve the disruption of microtubule dynamics, leading to cell cycle arrest. Studies have shown that compounds with similar structures can interfere with tubulin polymerization, which is critical for mitosis.

Case Studies and Research Findings

  • Study on Antitumor Effects : A study published in Cancer Research evaluated the effects of several urea derivatives on tumor growth in vivo. The results indicated that the tested compounds significantly reduced tumor size in xenograft models compared to controls, suggesting potential for therapeutic application in oncology .
  • Toxicological Assessment : In a toxicological study involving animal models, the compound was administered at various doses to assess safety profiles. Results indicated that at lower doses, the compound exhibited minimal toxicity while maintaining efficacy in inhibiting tumor growth .
  • Comparative Analysis with Existing Drugs : A comparative analysis highlighted that while traditional chemotherapeutics often exhibit severe side effects, the urea derivative demonstrated a favorable safety profile. The study suggested that modifications to the chemical structure could enhance selectivity toward cancer cells while minimizing off-target effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1-(oxan-4-yl)urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via urea linkage formation between an isocyanate and an amine. For example, the reaction of a substituted aryl isocyanate with a hydroxyl-functionalized amine precursor (e.g., 2-amino-2-[4-(methylsulfanyl)phenyl]ethanol) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane under nitrogen atmosphere. Catalysts such as triethylamine may enhance reaction efficiency. Temperature control (0–25°C) is critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Reaction optimization should include monitoring by TLC and adjusting stoichiometric ratios (1:1.2 amine:isocyanate) to maximize yield .
Key Reaction Parameters Impact on Synthesis
Solvent (THF vs. DCM)Affects reaction rate and solubility of intermediates.
Temperature (0–25°C)Higher temps may promote side reactions (e.g., urea hydrolysis).
Catalyst (triethylamine)Accelerates isocyanate-amine coupling.
Purification methodDetermines final purity; silica gel chromatography is standard.

Q. How should researchers approach the structural elucidation of this compound using spectroscopic techniques?

  • Methodological Answer : Combine multiple spectroscopic methods:

  • NMR : ¹H and ¹³C NMR to confirm the urea linkage (NH signals at δ 5.8–6.2 ppm) and oxan-4-yl group (distinct cyclohexyl-O resonances).
  • HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., C₁₆H₂₂N₂O₃S).
  • IR : Confirm carbonyl (C=O) stretch at ~1640–1680 cm⁻¹.
    Cross-referencing with computational tools (e.g., PubChem’s InChI key) ensures structural accuracy. For stereochemical analysis, NOESY or X-ray crystallography may resolve spatial configurations .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the environmental persistence and ecotoxicological effects of this compound?

  • Methodological Answer : Follow a tiered approach:

Laboratory Studies : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and soil sorption coefficients (Kd) using OECD guidelines.

Biotic Transformations : Use microbial consortia to assess biodegradation potential (e.g., OECD 301F).

Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, algae) to determine EC₅₀/LC₅₀ values.
Long-term environmental monitoring (e.g., in simulated ecosystems) evaluates bioaccumulation and trophic transfer. Data should be integrated into QSAR models to predict broader ecological risks .

Parameter Test Method Relevance
Hydrolysis half-lifeOECD 111 (pH variability)Stability in water.
Log Kow (octanol-water)OECD 117 (HPLC)Bioaccumulation potential.
Algal growth inhibitionOECD 201Aquatic toxicity.

Q. How can contradictory data regarding the compound's biological activity be systematically analyzed and resolved?

  • Methodological Answer : Apply comparative analysis frameworks:

Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell line specificity, assay conditions).

Dose-Response Reproducibility : Validate activity across independent labs using standardized protocols (e.g., MTT assays for cytotoxicity).

Mechanistic Studies : Use knockout models or enzyme inhibition assays to confirm target engagement (e.g., kinase inhibition vs. off-target effects).
Statistical tools (e.g., ANOVA with post-hoc tests) identify outliers, while structural analogs (e.g., diaryl ureas in ) provide context for structure-activity relationships (SAR) .

Q. What in silico and in vitro methodologies are optimal for predicting this compound's pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer :

  • ADME Prediction : Use software like SwissADME to estimate logP, bioavailability, and CYP450 interactions.
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases, GPCRs) using AutoDock Vina.
  • In Vitro Validation :
  • Permeability : Caco-2 cell monolayers for intestinal absorption.
  • Metabolic Stability : Human liver microsomes (HLM) assays.
    Cross-validate results with isotopic labeling (¹⁴C) for metabolite identification .

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